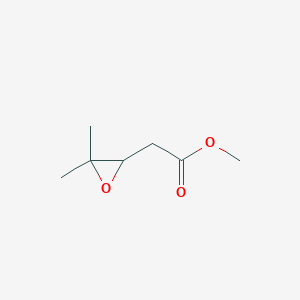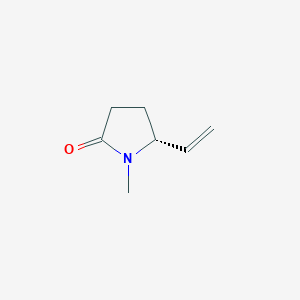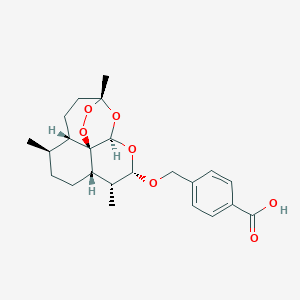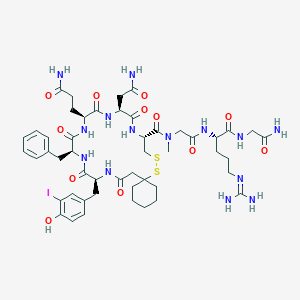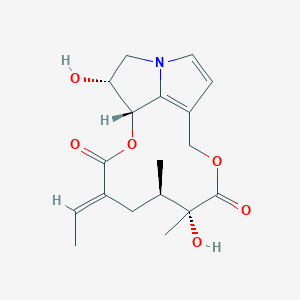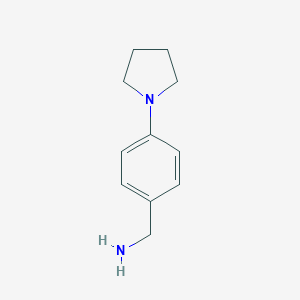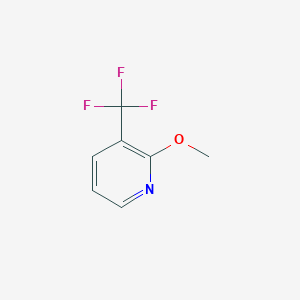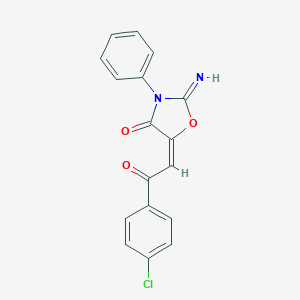
5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone, also known as Linezolid, is a synthetic antibiotic that belongs to the oxazolidinone class. It is a potent antibacterial agent that is effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). Linezolid is a crucial alternative to traditional antibiotics, which have become ineffective due to the increasing prevalence of antibiotic-resistant bacteria.
Wirkmechanismus
5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone works by inhibiting bacterial protein synthesis through binding to the 23S ribosomal RNA of the bacterial ribosome. This prevents the formation of the initiation complex, which is necessary for the translation of mRNA into protein. This inhibition of protein synthesis ultimately leads to the death of the bacteria.
Biochemische Und Physiologische Effekte
5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone has been shown to have minimal toxicity and is generally well-tolerated by patients. It has a low potential for drug interactions and does not affect the metabolism of other drugs. 5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone is metabolized in the liver and excreted in the urine. It has a half-life of approximately 5-7 hours.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone is a potent antibacterial agent that is effective against a wide range of Gram-positive bacteria. It has a low potential for drug interactions and is generally well-tolerated by patients. However, 5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone has some limitations in lab experiments. It is not effective against Gram-negative bacteria, and it is not suitable for use in certain patient populations, such as those with severe liver or kidney disease.
Zukünftige Richtungen
There are several future directions for 5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone research. One area of research is the development of new antibiotics that are effective against antibiotic-resistant bacteria. Another area of research is the study of the mechanism of action of 5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone and the development of new antibiotics that target the bacterial ribosome. Additionally, 5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone may have potential applications in the treatment of viral infections, such as COVID-19.
Synthesemethoden
5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone is synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis begins with the reaction of 4-chlorobenzaldehyde with ethyl glyoxalate to form a chalcone intermediate. The chalcone intermediate is then reacted with a primary amine to form an imine intermediate, which is further reacted with a phenylglycine derivative to form the final product, 5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone.
Wissenschaftliche Forschungsanwendungen
5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone has been extensively studied for its antibacterial properties and has been used in various scientific research applications. It has been used to study the mechanism of action of antibiotics and the development of antibiotic resistance. 5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone has also been used in the development of new antibiotics and in the treatment of bacterial infections in animals.
Eigenschaften
CAS-Nummer |
122975-86-4 |
|---|---|
Produktname |
5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone |
Molekularformel |
C17H11ClN2O3 |
Molekulargewicht |
326.7 g/mol |
IUPAC-Name |
(5E)-5-[2-(4-chlorophenyl)-2-oxoethylidene]-2-imino-3-phenyl-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C17H11ClN2O3/c18-12-8-6-11(7-9-12)14(21)10-15-16(22)20(17(19)23-15)13-4-2-1-3-5-13/h1-10,19H/b15-10+,19-17? |
InChI-Schlüssel |
GZKDHGYKBZRHPO-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C(=O)C3=CC=C(C=C3)Cl)/OC2=N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC(=O)C3=CC=C(C=C3)Cl)OC2=N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC(=O)C3=CC=C(C=C3)Cl)OC2=N |
Synonyme |
4-Oxazolidinone, 5-(2-(4-chlorophenyl)-2-oxoethylidene)-2-imino-3-phen yl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




